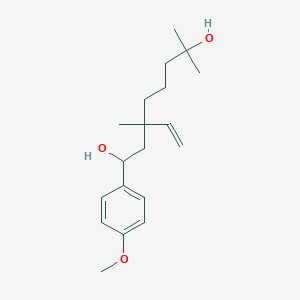

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

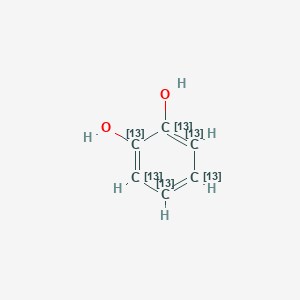

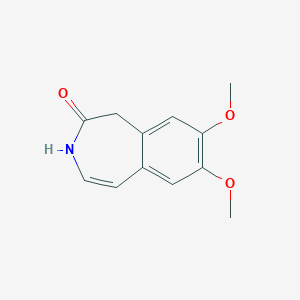

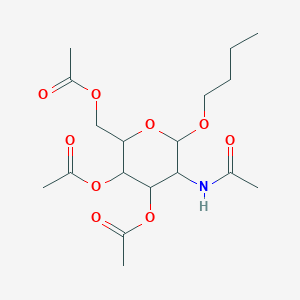

“(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate” is a chemical compound with the molecular formula C18H29NO9 and a molecular weight of 403.4 g/mol. It is widely acknowledged for its efficacy in countering antibiotic-resistant bacterial infections and ameliorating the impact of neurodegenerative disorders .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are not fully detailed in the search results. It is known to have a molecular weight of 403.4 g/mol.

Scientific Research Applications

Neuropharmacology of AMPA Receptor Agonists

Neuroprotective Potential of YM872 : YM872 has been identified as a potent, selective, and highly water-soluble AMPA receptor antagonist. Its neuroprotective properties have been investigated in models of cerebral ischemia, showing significant reduction in infarct volume and improvement in neurological deficits. This highlights the therapeutic potential of targeting AMPA receptors in acute stroke treatment (Takahashi et al., 2006).

Metabolic Pathways in Cancer

Glutamine and Acetate in Cancer Metabolism : Research has identified glutamine and acetate as alternative fuels for the tricarboxylic acid (TCA) cycle in cancer cells, especially under hypoxic conditions. The manipulation of glutamine and acetate metabolism presents new avenues for targeting tumor metabolic flexibility, potentially leading to novel treatments (Corbet & Féron, 2015).

Ketamine's Antidepressant Mechanism

Role of NMDA and AMPA Receptors in Antidepressant Action : The antidepressant effects of ketamine are hypothesized to involve NMDA receptor inhibition and subsequent enhancement of AMPA receptor-mediated transmission. This suggests a complex interplay between different neurotransmitter systems in the rapid antidepressant effects of ketamine, providing insights into new antidepressant mechanisms beyond traditional serotonin-focused approaches (Aleksandrova et al., 2017).

Imaging Techniques in Clinical Research

Clinical Applications of (11)C-Acetate PET Imaging : (11)C-acetate PET imaging has been used in cardiology to study myocardial oxygen metabolism and perfusion, and in oncology to investigate its utility in prostate cancer, hepatocellular carcinoma, and other malignancies. Its ability to participate in lipid synthesis and energy production in cells makes it a versatile tool for exploring a wide range of physiological and pathological processes (Grassi et al., 2012).

Future Directions

properties

IUPAC Name |

(5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29NO9/c1-6-7-8-24-18-15(19-10(2)20)17(27-13(5)23)16(26-12(4)22)14(28-18)9-25-11(3)21/h14-18H,6-9H2,1-5H3,(H,19,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDHDOPGXUSBUJH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40409159 |

Source

|

| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

CAS RN |

155197-37-8 |

Source

|

| Record name | (5-acetamido-3,4-diacetyloxy-6-butoxyoxan-2-yl)methyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40409159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.